molecular formula C5H5N5S B11915754 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Katalognummer: B11915754
Molekulargewicht: 167.19 g/mol
InChI-Schlüssel: CEQNENJYRNPLPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with an amino group at the 6-position and a thione group at the 4-position. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Lacks the thione group but shares the pyrazolo[3,4-d]pyrimidine core.

    4-Amino-1H-pyrazolo[3,4-d]pyrimidine-5-thione: Similar structure but with different substitution patterns.

Uniqueness

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is unique due to the presence of both an amino group and a thione group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research .

Eigenschaften

Molekularformel

C5H5N5S

Molekulargewicht

167.19 g/mol

IUPAC-Name

6-amino-1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C5H5N5S/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)

InChI-Schlüssel

CEQNENJYRNPLPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC2=C1C(=S)N=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.